molecular formula C21H20ClNO2 B1393934 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160263-01-3

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1393934
CAS RN: 1160263-01-3
M. Wt: 353.8 g/mol
InChI Key: GICMVYGVBLMISM-UHFFFAOYSA-N
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Description

The compound “2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains an isopropoxyphenyl group, a dimethylquinoline group, and a carbonyl chloride group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Suzuki–Miyaura coupling . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, have been a focus of interest due to their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences. A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity. Recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties have been highlighted, including anticancer, antiviral, and antibacterial activities. This review emphasizes that compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds, suggesting their importance in drug development against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

Analytical and Detection Applications

8-Hydroxyquinoline (8-HQ) is also significant in organic and analytical chemistry due to its chromophore properties, used to detect various metal ions and anions. The last two decades have seen increased attention from medicinal chemists due to its significant biological activities. Synthetic modification of 8-hydroxyquinoline is under exploration on a large scale to develop more potent target-based broad-spectrum drug molecules for the treatment of several life-threatening diseases such as anti-cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of 8-hydroxyquinoline and its derivatives also make these potent drug candidates for the treatment of various diseases, showcasing the multifaceted applications of 8-HQ derivatives in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name

6,8-dimethyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-12(2)25-19-8-6-5-7-15(19)18-11-17(21(22)24)16-10-13(3)9-14(4)20(16)23-18/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICMVYGVBLMISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153184
Record name 6,8-Dimethyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160263-01-3
Record name 6,8-Dimethyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-[2-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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